molecular formula C14H18FNO2 B2378603 N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide CAS No. 1798037-83-8

N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide

Cat. No.: B2378603
CAS No.: 1798037-83-8
M. Wt: 251.301
InChI Key: CTROEEZNMOABGU-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide is an organic compound with the molecular formula C13H16FNO2 This compound features a fluorophenyl group, a methoxyethyl chain, and a pent-4-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-methoxyethylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-fluorobenzaldehyde with 2-methoxyethylamine under mild acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with pent-4-enoic acid or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the methoxyethyl chain can influence the compound’s solubility and bioavailability. The pent-4-enamide moiety may participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-fluorophenyl)-2-(morpholin-4-yl)ethyl)pent-4-enamide
  • N-(3-Fluorophenyl)-4-pentenamide
  • N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide

Uniqueness

N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide is unique due to the presence of the methoxyethyl chain, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-3-4-8-14(17)16-10-13(18-2)11-6-5-7-12(15)9-11/h3,5-7,9,13H,1,4,8,10H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTROEEZNMOABGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC=C)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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